molecular formula C10H10N4O2 B179899 Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate CAS No. 167626-50-8

Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate

Cat. No. B179899
M. Wt: 218.21 g/mol
InChI Key: HUAQXKUFBUHCCA-UHFFFAOYSA-N
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Description

“Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate” is a compound that contains a 1,2,4-triazole ring in its structure . Compounds containing the 1,2,4-triazole ring are known for their multidirectional biological activity . They have been the subject of significant research due to their significant antibacterial activity .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been the subject of various studies . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis . The synthesis of these compounds often involves reactions with various reagents .


Molecular Structure Analysis

The molecular formula of “Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate” is C10H10N4O2 . Its average mass is 218.212 Da, and its monoisotopic mass is 218.080383 Da .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives have been explored in various studies . For instance, the reaction of 4-amino-5-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)-4H-1,2,4-triazole-3-thiol with benzyl bromide was reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate” include a density of 1.4±0.1 g/cm3, a boiling point of 446.4±55.0 °C at 760 mmHg, and a flash point of 223.8±31.5 °C . It has 6 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Anticancer Agents

  • Field : Medicinal Chemistry
  • Application : 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents .
  • Methods : The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
  • Results : Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Synthesis of 1,2,4-triazole-containing scaffolds

  • Field : Organic Chemistry
  • Application : 1,2,4-triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
  • Methods : This review article summarizes the pharmacological significance of the 1,2,4-triazole-containing scaffolds and highlights the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .
  • Results : The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which containing 1,2,4-triazole group are common and well known .

Industrial Applications

  • Field : Industrial Chemistry
  • Application : 1,2,4-triazole derivatives are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .
  • Results : The use of these compounds in industry has proven effective for a variety of applications .

Biological Evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids

  • Field : Medicinal Chemistry
  • Application : A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was synthesized and evaluated for their potential as anticancer agents .
  • Methods : The structures of these hybrids were established by NMR and MS analysis. Their cytotoxic evaluation was conducted in vitro against MCF-7 and HCT-116 cancer cell lines .
  • Results : Some of the hybrids exhibited potent inhibitory activities against the cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM .

Antimicrobial Activities

  • Field : Pharmacology
  • Application : 1,2,4-triazoles fused to another heterocyclic ring have been synthesized due to their diverse applications as antibacterial-, antidepressant-, antiviral-, antitumorial- and anti-inflammatory agents, pesticides, herbicides dyes, lubricant and analytical reagents .
  • Results : These compounds have shown widespread potential pharmaceutical activity .

Organelle-Specific Perturbant

  • Field : Cell Biology
  • Application : 3-Amino-1,2,4-triazole is used as an organelle-specific perturbant in human embryonic kidney (HEK293T) cells .
  • Results : The use of these compounds in cell biology has proven effective for a variety of applications .

Safety And Hazards

While specific safety and hazard information for “Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate” is not available, compounds with similar structures are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the study of “Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate” and similar compounds involve further investigations on this scaffold to harness its optimum antibacterial potential . The rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

properties

IUPAC Name

methyl 3-amino-4-(1,2,4-triazol-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-16-10(15)7-2-3-9(8(11)4-7)14-6-12-5-13-14/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAQXKUFBUHCCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2C=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377088
Record name Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate

CAS RN

167626-50-8
Record name Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167626-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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